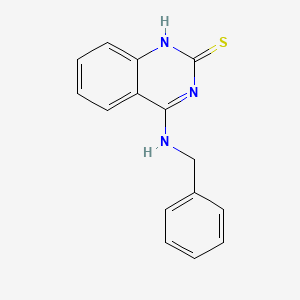

4-(benzylamino)-1H-quinazoline-2-thione

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Derivatives of quinazoline have been shown to possess an impressive array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities. researchgate.netjuniperpublishers.com

The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This structural flexibility has been a driving force for medicinal chemists to design and synthesize a vast library of quinazoline-based compounds. Several quinazoline derivatives have successfully transitioned from the laboratory to the clinic, serving as approved drugs for various diseases, which further underscores the significance of this scaffold in drug discovery. mdpi.com

Overview of 4-(benzylamino)-1H-quinazoline-2-thione as a Quinazoline Derivative

Within the extensive family of quinazolines, this compound represents a specific molecular architecture with potential for unique biological activities. This compound is characterized by a quinazoline core with a benzylamino group attached at the 4-position and a thione (C=S) group at the 2-position. The presence of the thione group, in particular, distinguishes it from the more commonly studied quinazolinone derivatives (which possess a carbonyl group at this position). The sulfur atom in the thione can significantly influence the compound's electronic properties, lipophilicity, and ability to coordinate with metal ions, potentially leading to distinct pharmacological profiles. nih.gov

While extensive research on the specific compound this compound is not widely available in publicly accessible literature, the broader class of 4-amino-quinazoline-2-thione derivatives has been a subject of scientific inquiry. The benzylamino moiety introduces a flexible and lipophilic side chain that can engage in various interactions with biological targets.

Historical Context of Quinazoline Research

The history of quinazoline chemistry dates back to the late 19th century. The first synthesis of a quinazoline derivative was reported in the 1860s. juniperpublishers.com However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be fully appreciated, particularly with the discovery of the hypnotic properties of methaqualone. juniperpublishers.com This discovery spurred a wave of research into the synthesis and biological evaluation of a wide range of quinazoline and quinazolinone analogs.

Over the decades, advancements in synthetic methodologies and a deeper understanding of disease biology have fueled the continued exploration of quinazoline derivatives. The development of targeted cancer therapies in the late 20th and early 21st centuries saw the emergence of quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib, which revolutionized the treatment of certain cancers. scielo.br This success has solidified the position of the quinazoline scaffold as a cornerstone in modern medicinal chemistry.

Rationale for Continued Investigation into Quinazoline-Thione Systems

The investigation into quinazoline-thione systems, including derivatives like this compound, is driven by several key factors. The replacement of the oxygen atom in the more common quinazolinone scaffold with a sulfur atom to form a quinazoline-thione can lead to significant changes in the molecule's physicochemical and biological properties. nih.gov

Sulfur-containing heterocycles are known to exhibit a wide range of biological activities, and the thione group can act as a hydrogen bond acceptor and a potential chelating agent for metal ions, which are often crucial for the function of various enzymes. nih.gov Furthermore, the structural modifications afforded by the thione group can lead to altered selectivity for biological targets compared to their oxygen-containing counterparts.

The continued emergence of drug-resistant pathogens and the need for novel therapeutic agents for a multitude of diseases provide a strong impetus for exploring new chemical spaces. Quinazoline-thione derivatives represent a promising, yet relatively less explored, area within the broader field of quinazoline chemistry. The potential for discovering compounds with novel mechanisms of action and improved therapeutic profiles justifies the ongoing research efforts into these fascinating molecular systems. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBILQQZKPSMLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Benzylamino 1h Quinazoline 2 Thione and Its Analogues

General Methodologies for Quinazoline-2-thione Synthesis

The synthesis of the quinazoline-2-thione core can be achieved through various chemical reactions, each with its own set of advantages and limitations. Key among these are aromatic nucleophilic substitution and condensation reactions.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction in the synthesis of quinazoline (B50416) derivatives. This approach often involves the displacement of a leaving group, such as a halogen, from the quinazoline ring by a nucleophile. For instance, 4-chloroquinazolines can be functionalized through a selective amination protocol under microwave irradiation to yield the corresponding amino derivatives. chim.it This method provides an alternative to traditional cross-coupling reactions and is effective even with less nucleophilic amines when catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). chim.it

The regioselectivity of nucleophilic attack is a crucial aspect of these reactions. Studies on 5,7-dinitroquinazoline-4-one and its thione analogue have shown that the reaction with methylamine (B109427) proceeds via a concerted mechanism, with the regioselectivity influenced by intramolecular hydrogen bonding. researchgate.net Specifically, the thiocarbonyl group in 5,7-dinitroquinazoline-4-thione can guide the regioselective attack of an amine to the peri position through the formation of an N-H---S=C intramolecular hydrogen bond. researchgate.net

Condensation Reactions in Quinazoline Synthesis

Condensation reactions are widely employed for the construction of the quinazoline ring system. A common strategy involves the reaction of anthranilic acid derivatives with various reagents. For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be synthesized in a two-step reaction starting from anthranilic acid, which is first cyclized to a benzoxazinone (B8607429) intermediate. tandfonline.com This intermediate then reacts with corresponding amines to furnish the desired quinazolinone. tandfonline.com

One-pot, multi-component reactions have also emerged as efficient methods for quinazoline synthesis. A one-pot condensation reaction has been developed for the synthesis of quinazolinone derivatives, involving the in situ generation of an amine from ammonia. rsc.org Another approach utilizes a three-component reaction of isoquinoline (B145761) or its derivatives, isothiocyanates, and an aminobenzofuran derivative under solvent-free conditions to produce isoquinazoline derivatives in high yields. tandfonline.com Microwave-assisted synthesis has also been shown to be an effective method for the direct condensation of N-arylamidines with aldehydes to produce quinazolines. frontiersin.org

The reaction of 2-aminobenzophenones with thiourea (B124793) under microwave irradiation in dimethyl sulfoxide (B87167) (DMSO) provides a facile route to 4-aryl substituted quinazoline derivatives. frontiersin.org Additionally, the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters under microwave irradiation yields 6-substituted benzimidazo[1,2-c]-quinazolines. frontiersin.org

Optimization of Synthetic Routes for Yield and Purity

In the synthesis of 2-aminoquinazolin-4(3H)-one derivatives, a one-pot reaction utilizing a Dimroth rearrangement has been developed to improve the synthetic route and allow for large-scale preparation. mdpi.com This optimized method showed potent inhibitory activity and good microsomal stability in the synthesized compounds. mdpi.com Furthermore, modifications to existing synthetic techniques, such as employing a fusion reaction at high temperatures instead of using a solvent, have been developed to overcome issues like the formation of unwanted byproducts. researchgate.net

Application of Green Solvents in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazoline derivatives to reduce the environmental impact of chemical processes. Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net These solvents offer a more environmentally friendly alternative to traditional volatile organic solvents. tandfonline.com

Biomass-derived green solvents, particularly eucalyptol (B1671775), have been shown to be effective in the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. researchgate.netnih.gov Although reaction times may be longer, the products can often be obtained by simple filtration, which limits the need for extensive purification and reduces solvent waste. researchgate.netnih.gov The use of water as a green solvent is also a viable and suitable option for some organic reactions. tandfonline.com

Precursor Chemistry for 4-(benzylamino)-1H-quinazoline-2-thione Scaffold

The synthesis of the target compound, this compound, relies on the availability of suitable precursors. A key starting material for the quinazoline ring is often an anthranilic acid derivative. For the synthesis of 4-substituted quinazolines, 2-aminobenzonitrile (B23959) is a common precursor.

The synthesis of 4-(benzylamino)quinazoline-2(1H)-thione has been specifically achieved by reacting anthranilonitrile with benzyl (B1604629) isothiocyanate. researchgate.net This reaction highlights the importance of isothiocyanates as precursors for introducing the thione functionality and the benzylamino side chain.

The general synthetic pathway for related 4-(phenylamino)quinazoline-2(1H)-thiones involves the reaction of anthranilonitrile with various phenylisothiocyanate reagents. researchgate.net This approach is compatible with a range of substituted phenyl isocyanates, allowing for the generation of a library of analogues. researchgate.net

Derivatization Approaches for Structural Modification

The this compound scaffold can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. Derivatization can occur at several positions on the quinazoline ring system.

Nucleophilic aromatic substitution reactions provide a direct route for introducing various substituents at the 4-position of the quinazoline core. chim.it For example, a 4-chloroquinazoline (B184009) can react with a diverse range of amines to generate a library of 4-aminoquinazoline derivatives. chim.it

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl groups at specific positions. mdpi.com For instance, 2-bromothienylquinazolin-4(3H)-one and 4(3)-bromophenylquinazolin-4(3H)-ones have been used as starting materials for Suzuki-Miyaura cross-coupling with various arylboronic acids to synthesize a range of 2-aryl/thienyl substituted quinazolin-4(3H)-ones. mdpi.com

Substitution at the Quinazoline Ring System

The aromatic carbocyclic ring of the quinazoline system is amenable to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Structure-activity relationship studies on related quinazolinone derivatives have shown that substitutions at positions 6, 7, and 8 can significantly influence their biological profiles. nih.gov

Common modifications include the introduction of halogens, such as iodine, at positions 6 and 8, which has been shown to enhance the antibacterial activity of related quinazolinone structures. nih.gov Similarly, the incorporation of methoxy (B1213986) groups at the 6- and 7-positions is a common strategy in the design of kinase inhibitors. mdpi.com While direct electrophilic substitution on this compound is not extensively documented, the synthesis of analogues typically starts from appropriately substituted anthranilic acids or anthranilonitriles, incorporating the desired substituents before the cyclization step to form the quinazoline core.

For instance, 6-iodo or 6,8-diiodo quinazolinone derivatives have been synthesized and shown to possess improved biological activities. nih.gov This suggests that analogous 6-iodo-4-(benzylamino)-1H-quinazoline-2-thione could be prepared from 5-iodoanthranilonitrile.

| Position | Substituent | Precursor Example | Reference |

| 6 | Iodo | 5-Iodoanthranilic acid derivative | nih.gov |

| 6, 8 | Diiodo | 3,5-Diiodoanthranilic acid | nih.gov |

| 6, 7 | Methoxy | 4,5-Dimethoxyanthranilic acid | mdpi.com |

| 6 | Bromo | 5-Bromoanthranilic acid | ekb.eg |

Modifications of the Benzylamino Moiety

The benzylamino group at the C4 position offers numerous possibilities for structural variation. These modifications can modulate the compound's steric and electronic properties.

Substitution on the Benzyl Ring: Introducing electron-withdrawing (e.g., chloro, nitro) or electron-donating (e.g., methoxy, methyl) groups onto the phenyl ring of the benzylamino moiety can be achieved by starting with the corresponding substituted benzylamine (B48309) during synthesis. Studies on analogous pyrimido[4,5-c]quinoline (B14755456) derivatives have shown that both electron-withdrawing and electron-donating substituents on the benzyl ring are well-tolerated and can maintain biological activity. mdpi.com

N-Alkylation: The secondary amine of the benzylamino group can be alkylated, for instance, through N-methylation. In related kinase inhibitors, N-methylation of the benzylamino group did not significantly alter cellular activity. mdpi.com

Benzylic Carbon Substitution: Introduction of a methyl group at the α-carbon of the benzylamine (α-methylbenzylamine) is another possible modification, although this can sometimes lead to a reduction in potency in related compounds due to steric hindrance. mdpi.com

| Modification Type | Example Substituent/Change | Starting Material Example | Reference |

| Ring Substitution (EWG) | 4-Chloro | 4-Chlorobenzylamine | mdpi.com |

| Ring Substitution (EDG) | 4-Methoxy | 4-Methoxybenzylamine | mdpi.com |

| N-Alkylation | N-Methyl | N-Methylbenzylamine | mdpi.com |

| α-Carbon Substitution | α-Methyl | α-Methylbenzylamine | mdpi.com |

Alterations of the Thione Group

The thione group at C2 is a key functional handle for further chemical transformations. Its reactivity allows for the introduction of diverse functionalities.

S-Alkylation: The thione group can be readily S-alkylated using various alkyl halides in the presence of a base to yield 2-(alkylthio)-4-(benzylamino)quinazolines. This transformation converts the thione into a thioether, which can also act as a good leaving group for subsequent nucleophilic substitution reactions.

Conversion to Quinazolinone: The thione can be converted to its corresponding oxygen analogue, 4-(benzylamino)-1H-quinazolin-2-one. This is a common transformation in heterocyclic chemistry, often achieved through oxidation or by using reagents that facilitate sulfur-oxygen exchange.

Thionation of Quinazolinones: Conversely, the parent compound can be synthesized from the corresponding quinazolin-4-one. For example, 3,4-dihydroquinazolin-4-one can be treated with phosphorus pentasulfide (P₂S₅) to yield the corresponding thione. ekb.eg

| Transformation | Reagent Example | Product Type | Reference |

| Thionation | Phosphorus Pentasulfide (P₂S₅) | Quinazoline-4-thione | ekb.eg |

| S-Alkylation | Methyl Iodide (CH₃I) | 2-(Methylthio)quinazoline | N/A |

| Conversion to Oxo | Oxidizing agents / HgO | Quinazolin-4-one | N/A |

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups and the heterocyclic ring system. It can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The primary sites for oxidation on the molecule are the thione group and the quinazoline ring.

Oxidation of the Thione Group: The sulfur atom of the thione is susceptible to oxidation, which can lead to the formation of sulfines, sulfenes, or ultimately, the replacement of the sulfur with oxygen to form the corresponding 2-oxo derivative (quinazolinone).

Oxidative Cyclization: In related quinazolinone systems with appropriate side chains, oxidizing agents like (diacetoxyiodo)benzene (B116549) (PIFA) can initiate oxidative cyclization reactions. beilstein-journals.org While not directly applicable to the benzylamino group, this highlights the potential for the quinazoline nitrogen atoms to participate in oxidative processes.

Dehydrogenation: The dihydro-analogue of the quinazoline ring can be oxidized to the fully aromatic quinazoline system. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used for the oxidation of similar quinazolinone systems. nih.gov

Reduction Reactions

Reduction reactions can target the quinazoline ring system.

Reduction of the Quinazoline Ring: The quinazoline ring can be reduced to form 3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline derivatives. The synthesis of dihydroquinazolines can be achieved by the reduction of quinazolines or quinazolinones. beilstein-journals.org A common method for related structures involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This transformation alters the planarity and electronic properties of the heterocyclic core.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of quinazoline chemistry, crucial for both the synthesis and further functionalization of these scaffolds.

Synthesis via SNAr: The synthesis of this compound and its analogues often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 4-chloro-1H-quinazoline-2-thione, where the chlorine atom at the C4 position is a good leaving group. The reaction with benzylamine or a substituted benzylamine displaces the chloride to form the desired product.

Regioselectivity: In precursors like 2,4-dichloroquinazoline, nucleophilic attack by amines, including benzylamines, occurs with high regioselectivity at the C4 position. nih.gov This preferential reactivity is a well-documented phenomenon and is fundamental to the synthesis of 4-aminoquinazoline derivatives. nih.govchim.it The higher electrophilicity of the C4 position compared to the C2 position drives this selectivity.

Substitution at C2: After converting the thione at C2 into a better leaving group, such as a methylthio (-SMe) or sulfonyl group, this position also becomes susceptible to nucleophilic attack, allowing for the synthesis of 2,4-disubstituted quinazoline derivatives.

| Reaction Type | Position | Nucleophile Example | Leaving Group | Reference |

| SNAr | C4 | Benzylamine | Cl | nih.gov |

| SNAr | C4 | Substituted Anilines | Cl | chim.it |

| SNAr (Intramolecular) | C4 | N-anion of a side chain | Br | semanticscholar.org |

Alkylation Reactions

The alkylation of this compound is a nuanced process due to the presence of multiple nucleophilic centers, leading to potential S-alkylation and N-alkylation products. The molecule exists in a tautomeric equilibrium between the thione form and the thiol form (2-mercapto-4-(benzylamino)quinazoline). The reaction pathway is largely dictated by the nature of the alkylating agent, the solvent, and the base used.

The thioamide moiety within the quinazoline ring system presents an ambident S-C-N nucleophile. Alkylation can occur at the exocyclic sulfur atom (S-alkylation) or at one of the nitrogen atoms of the pyrimidine (B1678525) ring (N1 or N3). Generally, S-alkylation is favored under neutral or weakly basic conditions, or when using soft electrophiles, leading to the formation of 2-(alkylthio)-4-(benzylamino)quinazoline derivatives. This pathway is often preferred as sulfur is a softer nucleophile than nitrogen.

Conversely, the use of strong bases can generate an anion that is delocalized over the sulfur and nitrogen atoms. tiiame.uz In such cases, the regioselectivity of the alkylation is highly dependent on the reaction conditions. Polar aprotic solvents tend to favor N-alkylation, whereas nonpolar solvents can favor S-alkylation. Hard electrophiles, such as dimethyl sulfate, also tend to favor reaction at the harder nitrogen atom. For analogous 2-substituted quinazolin-4-ones, alkylation typically occurs at the N-3 position. tiiame.uz In the case of this compound, N-alkylation could potentially occur at either the N1 or N3 position.

Studies on related 2-mercaptoquinazolin-4(3H)-one systems have shown that phase-transfer catalysis can be an effective method for achieving selective alkylation. nih.gov The synthesis of various 2-alkylthio-quinazoline derivatives has been reported, highlighting the prevalence of the S-alkylation pathway in generating functionalized quinazolines. nih.govresearchgate.net

Table 1: Representative Alkylation Reactions of Analogous Quinazoline-Thione Systems

| Starting Material | Alkylating Agent | Base / Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Methylquinazoline-4-thione | Propyl iodide | NaH / DMF | 3-Propyl-2-methylquinazoline-4-thione (N3-alkylation) and 4-(Propylthio)-2-methylquinazoline (S4-alkylation) | tiiame.uz |

| 2-Mercaptoquinazolin-4(3H)-one | Various alkyl halides | - / Phase Transfer Catalyst | 6-Bromo-4-alkylthioquinazoline derivatives | nih.gov |

| N-Chloroacetyl-anthranilonitriles | Potassium thiocyanate | Alcohol | (4-Aminoquinazolin-2-yl-thio)-acetic acid ester | researchgate.net |

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the this compound nucleus primarily occur on the fused benzene (B151609) ring. The pyrimidine portion of the quinazoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. In contrast, the benzene ring's reactivity is influenced by the directing effects of the fused pyrimidine ring and, more significantly, the powerful activating effect of the 4-benzylamino group.

The benzylamino group is a strong activating, ortho-, para-directing substituent. Therefore, electrophiles are expected to attack the positions ortho and para to this group, which correspond to the C5 and C7 positions of the quinazoline ring. The inherent reactivity of the benzo-fused ring in quinazolines favors substitution at the C8 and C6 positions. The ultimate regioselectivity of the reaction will be determined by the interplay of these electronic factors. Given the potent activating nature of the amino substituent, substitution at positions 5 and 7 is highly probable.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: Direct halogenation of quinazoline derivatives has been shown to proceed on the benzene ring. For instance, bromination of 4(3H)-quinazolinones can lead to 6-bromo derivatives. For the title compound, halogenation would likely yield 5-halo and/or 7-halo derivatives due to the directing influence of the benzylamino group.

Nitration: Nitration of 4-aminoquinoline (B48711), a related heterocyclic system, is a known transformation. nih.gov For this compound, treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is expected to introduce a nitro group onto the benzene ring, again likely at the C5 or C7 position. The synthesis of 6-amino-4-anilinoquinazolines often proceeds via the reduction of a 6-nitro precursor, indicating that nitration at the 6-position is a feasible pathway in related systems. nih.gov

Sulfonation: The introduction of a sulfonic acid group can be achieved using fuming sulfuric acid. While specific examples for the title compound are scarce, sulfonated quinazolines have been synthesized, demonstrating the viability of this reaction on the quinazoline core. researchgate.netresearchgate.net The position of sulfonation would again be directed by the activating benzylamino group.

Table 2: Expected Products of Electrophilic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ / Lewis Acid | 5-Bromo-4-(benzylamino)-1H-quinazoline-2-thione and/or 7-Bromo-4-(benzylamino)-1H-quinazoline-2-thione |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-(benzylamino)-1H-quinazoline-2-thione and/or 7-Nitro-4-(benzylamino)-1H-quinazoline-2-thione |

| Sulfonation | Fuming H₂SO₄ | 4-(Benzylamino)-2-thioxo-1,2-dihydroquinazoline-5-sulfonic acid and/or 4-(Benzylamino)-2-thioxo-1,2-dihydroquinazoline-7-sulfonic acid |

Investigation of Biological Activities and Therapeutic Potential

Anti-Cancer Activity Research

Research into the direct impact of 4-(benzylamino)-1H-quinazoline-2-thione on the growth of cancer cells has been a key area of study. The antiproliferative capacity of a compound is a primary indicator of its potential as a chemotherapeutic agent.

Detailed Research Findings: Currently, specific data detailing the antiproliferative effects of this compound across various cancer cell lines, including specific IC₅₀ values, are not available in the public domain. While the broader class of quinazoline (B50416) derivatives has shown promise in this area, dedicated studies on this particular compound are needed to establish its efficacy.

The ability to inhibit angiogenesis, the process by which new blood vessels are formed, is a critical mechanism for many anti-cancer therapies as it can starve tumors of the nutrients they need to grow and metastasize.

Detailed Research Findings: At present, there is no specific research available that investigates the anti-angiogenic potential of this compound. Studies on structurally related quinazoline compounds suggest that this is a promising avenue for investigation, but direct evidence for this specific molecule is lacking.

Ultimately, the in vivo effect on tumor growth is a crucial measure of a compound's therapeutic potential. This involves studying the compound's ability to reduce tumor size and inhibit its progression in living organisms.

Anti-Microbial Activity Research

In addition to its potential anti-cancer properties, the quinazoline scaffold has been investigated for its ability to combat microbial infections. Research in this area for this compound has explored its effectiveness against a range of bacteria and fungi.

The effectiveness of an antimicrobial agent is often assessed by its ability to inhibit the growth of a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, which differ in their cell wall structure.

Detailed Research Findings: Specific data from studies on the antibacterial efficacy of this compound, such as minimum inhibitory concentrations (MIC) or zones of inhibition against various bacterial strains, are not currently available. While other quinazoline derivatives have demonstrated antibacterial properties, the specific activity of this compound remains to be determined.

The potential of this compound to inhibit the growth of pathogenic fungi is another important area of investigation, given the rising challenge of fungal infections.

Detailed Research Findings: There is a lack of specific research data on the antifungal efficacy of this compound. Future studies are required to evaluate its potential as an antifungal agent against various fungal species.

Anti-Viral Activity Research

The emergence of new and resilient viral pathogens necessitates the continuous search for novel antiviral agents. Derivatives of the quinazoline scaffold have been a subject of interest in this area.

Research into the antiviral properties of quinazoline derivatives has shown activity against a range of viruses. A study on novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones demonstrated that some of these compounds exhibit potent and specific inhibitory activity against vaccinia virus and adenovirus in vitro. nih.gov For instance, one of the synthesized compounds displayed an EC50 value of 1.7 μM against the vaccinia virus, which was significantly more potent than the reference drug Cidofovir (EC50 = 25 μM). nih.gov Another compound from the same series was identified as the most potent against adenovirus-2, with an EC50 value of 6.2 μM. nih.gov

Furthermore, investigations into benzo[g]quinazoline (B13665071) derivatives have revealed their potential against the human rotavirus Wa strain. semanticscholar.orgmdpi.com In vitro studies showed that several of these compounds could reduce viral activity, with some achieving a reduction of 50% to 66%. semanticscholar.org Specifically, parent compounds in this series showed high activity (50–60%) against the human rotavirus Wa strain. mdpi.com

More recently, with the global health crisis caused by SARS-CoV-2, quinazolin-4-one-based non-covalent inhibitors have been identified as targeting the main protease (Mpro) of the virus. nih.gov One particular compound, derived from baicalein, exhibited an IC50 of 0.085 ± 0.006 μM against SARS-CoV-2 Mpro and an EC50 of 1.10 ± 0.12 μM in inhibiting viral replication in Vero E6 cells, with low cytotoxicity. nih.gov

It is important to note that while these findings are promising for the broader class of quinazoline compounds, specific antiviral data for this compound was not identified in the reviewed literature.

Anti-Inflammatory Activity Research

Chronic inflammation is a key factor in a multitude of diseases, driving research for new anti-inflammatory drugs. Quinazoline derivatives have been explored for their potential to modulate inflammatory pathways.

A study focusing on 2,3-disubstituted quinazolin-4(3H)-ones demonstrated significant anti-inflammatory and analgesic activities. researchgate.net Certain compounds within this series showed more potent anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. researchgate.net Another investigation into novel quinazoline derivatives in animal models showed dose-dependent inhibition of carrageenan-induced paw edema and cotton pellet-induced granuloma formation, with an efficacy comparable to indomethacin (B1671933) at a 50 mg/kg dose. jneonatalsurg.com The mechanism of action is suggested to involve the inhibition of cyclooxygenase (COX) and the modulation of inflammatory cytokines. jneonatalsurg.com

Furthermore, a number of new 4(1H)-quinazolinones were synthesized and evaluated in the carrageenan-induced paw edema test, a classic model for acute inflammation. nih.gov Structure-activity relationship studies from this research indicated that specific substitutions on the quinazolinone ring are optimal for potency. nih.gov Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have also been investigated, with some compounds showing the ability to inhibit the secretion of pro-inflammatory cytokines like IL-6 in murine macrophages and alleviate acute lung injury in animal models. nih.gov

While the quinazoline scaffold is clearly a promising area for the development of new anti-inflammatory agents, specific research on the anti-inflammatory activity of this compound is not detailed in the available literature.

Other Pharmacological Activities Under Investigation

Beyond their anti-viral and anti-inflammatory potential, quinazoline derivatives are being investigated for a variety of other pharmacological effects.

Unwanted platelet aggregation is a major contributor to cardiovascular diseases. Research into quinazoline derivatives has shown their potential to interfere with this process. A study on a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives found that several compounds were potent inhibitors of ADP and arachidonic acid-induced platelet aggregation in human plasma. researchgate.netnih.gov Guanidine derivatives of quinazoline-2,4(1H,3H)-dione also demonstrated marked inhibition of ADP-induced platelet aggregation, with some compounds showing efficiency comparable to or exceeding that of acetylsalicylic acid at a concentration of 100 μM. nih.govmdpi.com

Epilepsy and other seizure disorders affect millions worldwide, and the search for more effective and safer anticonvulsant drugs is ongoing. The quinazolinone ring system is a structural feature of several compounds with reported anticonvulsant properties. nih.gov Studies on novel 4(3H)-quinazolinone analogues have shown that certain derivatives provide significant protection against pentylenetetrazole (PTZ)-induced seizures in animal models. mdpi.comresearchgate.net The mechanism of action for some of these derivatives is thought to involve the modulation of GABAergic transmission. mdpi.com For instance, some 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated in vivo using the PTZ-induced seizure model and have shown potential anticonvulsant activity. mdpi.com

The rise of drug-resistant malaria parasites has created an urgent need for new antimalarial agents. The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drug discovery. nih.gov Research into novel 4(3H)-quinazolinone derivatives has identified compounds with promising antimalarial activity. In one study, four synthesized compounds showed significant suppression of parasitemia (60.6-78.4%) in a murine malaria model. longdom.org Another study on 4-aminoquinoline hydrazone analogues demonstrated activity against multidrug-resistant strains of Plasmodium falciparum, with IC50 values in the micromolar to nanomolar range. nih.gov These analogues were found to be most effective against the ring stages of the parasite's life cycle. nih.gov

Anti-HIV Activity

While direct studies on the anti-HIV activity of this compound are not available in the current scientific literature, research into the broader class of quinazoline derivatives has identified several compounds with significant potential as anti-HIV agents. The primary mechanism of action for many of these compounds is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These compounds are often classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research into quinazoline-based compounds has shown that structural modifications can lead to potent anti-HIV activity. For instance, the quinazolin-2(1H)-one scaffold, a close structural relative of quinazoline-2-thione, has been a key area of investigation in the development of NNRTIs. These efforts have led to the discovery of potent inhibitors of HIV-1.

Although specific research on this compound is lacking, studies on other quinazoline-2-thione derivatives suggest that this chemical scaffold is a promising area for the development of new anti-HIV therapies.

Detailed Research Findings

A study exploring unique heterocyclic compounds identified a 2a,5-dihydro-2H-thieno[4,3,2-de]quinazoline-4(3H)-thione derivative as an HIV-1 non-nucleoside reverse transcriptase inhibitor. nih.gov This finding is significant as it confirms that the quinazoline-thione core can be integrated into larger ring systems to produce potent anti-HIV agents. One of the racemic compounds from this series demonstrated an IC90 value of 4.6 nM against wild-type HIV in a whole-cell antiviral assay. nih.gov The same compound also showed activity against clinically significant mutant strains of the virus, with IC90 values of 76 nM and 897 nM against the K103N and K103N/L100I mutant viruses, respectively. nih.gov

In another line of research, a series of dihydrobenzo[h]quinazoline derivatives were synthesized, including compounds based on a 4-(thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione synthon. ias.ac.in The biological screening of these compounds indicated that many possess good antiviral activities, which were evaluated through microtiter anti-HIV assays using CEM-SS cells or fresh human peripheral blood mononuclear cells (PBMCs). ias.ac.in These assays measure the ability of a compound to inhibit HIV-induced cell death or viral replication. ias.ac.in

While the quinazolin-4(3H)-one core has been more extensively studied for anti-HIV activity, with some derivatives showing the ability to inhibit HIV-1 replication in acutely infected MT-4 cells, the exploration of quinazoline-2-thione derivatives remains a less explored but potentially fruitful area of research. hakon-art.com The structural similarities between these scaffolds suggest that the thione derivatives could also interact with key viral enzymes.

The table below summarizes the anti-HIV activity of some reported quinazoline-thione derivatives.

Table 1: Anti-HIV Activity of Selected Quinazoline-2-Thione Derivatives

| Compound Name/Series | Target | Assay | Activity |

|---|---|---|---|

| 2a,5-dihydro-2H-thieno[4,3,2-de]quinazoline-4(3H)-thione derivative (racemate) | HIV-1 Reverse Transcriptase | Whole-cell antiviral assay (Wild-type virus) | IC90 = 4.6 nM nih.gov |

| 2a,5-dihydro-2H-thieno[4,3,2-de]quinazoline-4(3H)-thione derivative (racemate) | HIV-1 Reverse Transcriptase | Whole-cell antiviral assay (K103N mutant) | IC90 = 76 nM nih.gov |

| 2a,5-dihydro-2H-thieno[4,3,2-de]quinazoline-4(3H)-thione derivative (racemate) | HIV-1 Reverse Transcriptase | Whole-cell antiviral assay (K103N/L100I mutant) | IC90 = 897 nM nih.gov |

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Pathways

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of numerous enzymes. Derivatives of this core structure have been shown to inhibit several key enzymes involved in cancer and microbial pathogenesis.

Kinase Inhibition

The quinazoline nucleus is a cornerstone in the development of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in cancer progression. nih.gov Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) structure and function by blocking the ATP-binding site of the epidermal growth factor receptor (EGFR). nih.gov

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov Quinazoline derivatives have been extensively investigated as VEGFR-2 inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the catalytic domain of the kinase and preventing the autophosphorylation and activation of the receptor. scilit.com The combined inhibition of both EGFR and VEGFR-2 signaling pathways represents a promising approach to cancer treatment, and various 4-anilinoquinazoline derivatives have been designed as dual inhibitors. researchgate.net

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in oncology. rsc.org Mutations leading to the overactivation of EGFR can drive uncontrolled cell proliferation. researchgate.net Quinazolinone derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). researchgate.net These compounds, including those with a benzylamino group, can interact with important amino acid residues within the enzyme's active site, demonstrating inhibitory activity comparable to or exceeding that of established drugs like erlotinib. researchgate.net The development of quinazoline-based inhibitors continues to evolve, with newer generations designed to overcome resistance mechanisms that emerge during treatment. rsc.org

Table 1: Selected Quinazoline-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Mechanism of Action |

|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | ATP-competitive inhibition |

| 2-Thioxobenzo[g]quinazolines | VEGFR-2 | Inhibition of angiogenesis |

| Quinazolinone Derivatives | EGFR | Inhibition of tyrosine kinase activity |

Bacterial Gyrase and DNA Topoisomerase IV Inhibition

Beyond their anticancer properties, quinazoline derivatives have shown potential as antibacterial agents by targeting essential bacterial enzymes. DNA gyrase and topoisomerase IV are type II topoisomerases that are vital for bacterial DNA replication, repair, and recombination, making them validated targets for antibiotics. researchgate.netrsc.org

A comprehensive study demonstrated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov The key event in the action of such inhibitors is the reversible trapping of enzyme-DNA complexes, which leads to the release of double-strand DNA breaks and subsequent bacterial cell death. researchgate.net This mechanism is crucial for overcoming bacterial resistance to existing drug classes. nih.gov While much of the research has focused on the quinazoline-2,4(1H,3H)-dione core, the structural similarity suggests that other quinazoline derivatives, including 2-thione variants, could engage with these targets.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including inflammatory diseases and neurodegenerative disorders. nih.gov

Research has shown that quinazolin-4(3H)-one derivatives can act as phosphodiesterase inhibitors. nih.gov For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibited promising in vitro inhibitory activity against PDEs. nih.gov Molecular docking studies have helped to validate these findings by showing how these compounds can fit into the active site of enzymes like PDE7A and PDE4. nih.gov Furthermore, quinazolin-4(3H)-one/Schiff base hybrid compounds have been designed as novel PDE4 inhibitors.

PARP-1/2 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. scilit.com Inhibiting PARP-1 and PARP-2 is a particularly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. rsc.orgresearchgate.net

The quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors, with some compounds showing inhibitory activity in the nanomolar range. rsc.orgresearchgate.net The co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 has revealed a unique binding mode, providing a structural basis for further optimization. rsc.orgresearchgate.net

Table 2: Quinazoline Derivatives as PARP Inhibitors

| Derivative Class | Target(s) | Potency (IC50) | Key Findings |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-diones | PARP-1/2 | 10⁻⁹ M (PARP-1), 10⁻⁸ M (PARP-2) | Moderate selectivity for PARP-1 over PARP-2. rsc.orgresearchgate.net |

| 2-Substituted-quinazolinones | PARP-1 | 30.38 nM | Activity comparable to Olaparib. |

| Quinazoline-2,4(1H,3H)-diones | PARP-2 | 11.5 nM (PARP-2), 467 nM (PARP-1) | Disclosed as a highly potent and selective PARP-2 inhibitor. |

LDHA Suppression as an Anticancer Mechanism

Lactate dehydrogenase A (LDHA) is a key enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect, which is a hallmark of many cancer cells. nih.gov By converting pyruvate (B1213749) to lactate, LDHA allows cancer cells to maintain a high rate of glycolysis even in the presence of oxygen. nih.gov Inhibition of LDHA is therefore considered a promising anticancer strategy.

While extensive research has identified inhibitors for LDHA, studies have predominantly focused on scaffolds like quinoline (B57606) 3-sulfonamides. nih.govnih.govnih.gov These compounds have been shown to be potent, NADH-competitive LDHA inhibitors that can reverse aerobic glycolysis in cancer cells. nih.govnih.gov Although quinazolines are structurally related to quinolines, there is currently limited direct evidence in the reviewed literature specifically implicating 4-(benzylamino)-1H-quinazoline-2-thione or its close analogs as LDHA suppressors.

DNA Intercalation

DNA intercalation is a mechanism of action for several anticancer drugs, which involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

The planar aromatic ring system of the quinazoline core makes it a candidate for DNA intercalation. Indeed, certain quinazoline derivatives have been specifically designed and synthesized to act as DNA intercalators and have shown cytotoxic effects against cancer cell lines. Additionally, fluorescent analogs based on the benzo[g]quinazoline (B13665071) structure have been developed to probe the structure and protonation state of DNA triple helices, indicating a direct interaction with the nucleic acid structure. While this mechanism is established for some quinazoline-based compounds, specific studies demonstrating the DNA intercalating properties of this compound are not extensively detailed in the available literature.

Induction of Apoptosis

The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells and a key target for therapeutic intervention. While direct studies on this compound are limited, research on the broader class of quinazoline derivatives suggests a potential role in triggering this cell death pathway through the modulation of key regulatory proteins.

Modulation of Pro-apoptotic Proteins (e.g., BAX, Caspase-3)

Research into various quinazoline-containing compounds has demonstrated an ability to upregulate pro-apoptotic proteins, which are essential for initiating the apoptotic cascade. For instance, certain quinazoline derivatives have been shown to increase the expression of BAX, a protein that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. researchgate.net The activation of executioner caspases, such as Caspase-3, is a pivotal step in the apoptotic process, responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. researchgate.netnih.govmdpi.commdpi-res.com Studies on N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine derivatives, for example, have shown that their inhibition of Cyclin-Dependent Kinase 5 (CDK5) can lead to a significant increase in Caspase-3/7 activity. nih.gov

Table 1: Effect of Quinazoline Derivatives on Pro-apoptotic Proteins

| Compound Class | Pro-apoptotic Protein | Observed Effect | Reference |

| Quinazoline Derivatives | BAX | Upregulation | researchgate.net |

| Quinazoline Derivatives | Caspase-3 | Activation/Upregulation | researchgate.netnih.govmdpi.commdpi-res.com |

| N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine Derivatives | Caspase-3/7 | Increased Activity | nih.gov |

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2)

In conjunction with activating pro-apoptotic factors, the suppression of anti-apoptotic proteins is another key strategy for inducing cell death. The Bcl-2 family of proteins plays a crucial role in cell survival by inhibiting apoptosis. researchgate.netmdpi.commdpi-res.com Investigations into quinazoline-based molecules have revealed their potential to downregulate the expression of Bcl-2. researchgate.net By reducing the levels of this anti-apoptotic protein, the balance is shifted towards cell death, facilitating the progression of the apoptotic program.

Table 2: Effect of Quinazoline Derivatives on Anti-apoptotic Proteins

| Compound Class | Anti-apoptotic Protein | Observed Effect | Reference |

| Quinazoline Derivatives | Bcl-2 | Downregulation | researchgate.net |

Receptor Interaction and Signaling Pathway Modulation

Beyond its potential role in apoptosis, the quinazoline scaffold has been identified as a versatile pharmacophore capable of interacting with various receptors and modulating key signaling pathways implicated in a range of physiological and pathological processes.

5-HT3A Receptor Antagonism

The 5-HT3A receptor, a ligand-gated ion channel, is involved in numerous physiological functions, and its modulation is a target for various therapeutic agents. Certain quinazoline-2,4(1H,3H)-dione derivatives have been reported to exhibit 5-HT3A receptor antagonist activity. nih.gov Antagonism of this receptor can influence neurotransmission and has implications for conditions such as nausea and irritable bowel syndrome. While this activity has been noted for the quinazoline-2,4(1H,3H)-dione scaffold, further research is required to determine if this compound shares this property.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-Dependent Kinase 5 (CDK5) is a serine/threonine kinase that plays a significant role in neuronal development and has been implicated in the progression of neurodegenerative diseases and cancer. nih.govresearchgate.net The quinazoline core structure has been identified as a scaffold for the development of CDK5 inhibitors. researchgate.netvulcanchem.com For instance, certain quinazolinone derivatives have been shown to inhibit CDK5 activity. researchgate.net Furthermore, N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine derivatives have been identified as potent inhibitors of CDK5. nih.gov The inhibition of CDK5 by these compounds has been linked to the induction of apoptosis in cancer cells. nih.gov This suggests that the quinazoline scaffold may serve as a basis for the development of targeted therapies aimed at CDK5.

Table 3: Quinazoline Derivatives as CDK5 Inhibitors

| Compound Class | Target | Observed Effect | Reference |

| Quinazolinone Derivatives | CDK5 | Inhibition | researchgate.net |

| N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine Derivatives | CDK5 | Inhibition | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substituents on Biological Potency and Selectivity

The biological profile of the 4-(benzylamino)-1H-quinazoline-2-thione scaffold is highly sensitive to structural modifications at three key positions: the thione group at position 2, the quinazoline (B50416) ring system, and the benzylamino moiety at position 4.

The replacement of an oxo group with a thioxo (thione) group at position 2 or 4 of the quinazoline ring is a common strategy in medicinal chemistry that often leads to a significant change in biological activity. Studies on related quinazoline scaffolds have demonstrated that the conversion of a quinazolin-4(3H)-one to its corresponding quinazoline-4(3H)-thione analog can lead to an increase in antimycobacterial activity. nih.gov This suggests that the sulfur atom of the thione group may play a crucial role in the compound's interaction with biological targets. The thione group can act as a hydrogen bond acceptor and its increased lipophilicity and different electronic properties compared to a carbonyl group can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific receptors or enzymes.

The quinazoline ring is a "privileged scaffold" in medicinal chemistry, and its decoration with various substituents can fine-tune the biological activity of the resulting compounds. nih.govnih.gov SAR studies on a wide range of quinazoline derivatives have revealed several general trends that are applicable to the this compound core.

Positions 6 and 7: The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH₃), at the 6- and 7-positions of the quinazoline ring has been shown to increase the activity in many series of quinazoline-based inhibitors, including those targeting EGFR kinase. mdpi.com

Halogenation: The placement of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazoline ring can also enhance biological potency. nih.gov For instance, in a series of 4-aminoquinazoline derivatives, a methyl group at the 6-position was identified as a factor contributing to high affinity and selectivity. nih.gov

These modifications influence the electronic environment of the heterocyclic system and can provide additional interaction points with the biological target, thereby affecting binding affinity and selectivity.

Table 1: Effect of Quinazoline Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | General Effect on Potency |

|---|---|---|

| 6 and 7 | Electron-donating groups (e.g., -OCH₃) | Often increases activity |

| 6 | Small alkyl groups (e.g., -CH₃) | Can enhance affinity |

The substituent at the 4-position of the quinazoline core is a critical determinant of biological activity and target selectivity. nih.govnih.gov For the closely related 4-anilinoquinazoline (B1210976) class of compounds, which are known kinase inhibitors, the substitution pattern on the aniline (B41778) ring is pivotal.

SAR studies have shown that small, hydrophobic substituents on the terminal benzene (B151609) ring, particularly at the meta and para positions, often lead to enhanced inhibitory activity. mdpi.com In contrast, ortho-substitution can be detrimental, likely due to steric hindrance. mdpi.com These principles can be extrapolated to the benzylamino moiety of this compound, suggesting that modifications to the benzyl (B1604629) ring could significantly modulate the compound's biological profile. The flexibility of the benzylamino linker, compared to a more rigid anilino group, may also allow for different binding modes within a target's active site.

Identification of Key Pharmacophoric Features

Based on the analysis of its structure-activity relationships, a general pharmacophore model for this compound derivatives can be proposed. This model highlights the essential structural motifs required for biological activity.

The key features include:

The Quinazoline Nucleus: This bicyclic system acts as the central scaffold, correctly orienting the substituents for optimal interaction with the target.

The Thione Group (C=S) at position 2: This group can serve as a crucial hydrogen bond acceptor.

The Amino Linker at position 4: The NH group is a critical hydrogen bond donor, essential for anchoring the molecule to its target, as seen in many quinazoline-based kinase inhibitors. researchgate.net

The Terminal Benzyl Ring: This aromatic ring likely engages in hydrophobic and/or π-π stacking interactions within the target's binding pocket.

Substitutions on the quinazoline and benzyl rings act as auxiliary features that can modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

Insights from Molecular Hybridization Strategies

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases and drug resistance. semanticscholar.orgeurekaselect.com

The quinazoline scaffold is frequently used in molecular hybridization due to its proven biological importance. researchgate.net Researchers have successfully created hybrid molecules by linking quinazoline or quinazolinone moieties with other bioactive scaffolds, such as:

Triazoles: Resulting in hybrid compounds with potential anticancer activity. semanticscholar.org

Chalcones: Leading to the development of quinazoline-chalcone hybrids with a range of biological activities, including anticancer and antimicrobial effects. eurekaselect.comresearchgate.net

Indolinones: Creating quinazoline-2-indolinone derivatives that have been investigated as potent and selective PI3Kα inhibitors. nih.gov

These examples demonstrate the versatility of the quinazoline core as a foundation for developing multi-target ligands. The this compound structure represents a valuable starting point for similar hybridization strategies, where its key pharmacophoric features can be combined with other known active fragments to generate novel therapeutic candidates with potentially enhanced or synergistic effects. semanticscholar.org

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No molecular docking studies have been published specifically for 4-(benzylamino)-1H-quinazoline-2-thione.

Binding Conformations and Specificity Assessment

There is no available research detailing the binding conformations or specificity of this compound with any biological targets. Such an assessment would typically involve docking the compound into the active site of a protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding mode.

Prediction of Binding Affinity

The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Without specific docking studies, no such predictions are available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes.

Assessment of Complex Stability

No MD simulation studies have been performed to assess the stability of a complex formed between this compound and a biological target. This type of analysis would typically evaluate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period to understand the dynamic behavior and stability of the binding.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Elucidation of Electronic Structure and Reactivity

Specific DFT studies elucidating the electronic structure and reactivity of this compound are not present in the literature. Such research would provide valuable information on molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various quantum chemical descriptors that help in understanding the molecule's reactivity and stability.

In Silico Prediction of Biological Activities

The prediction of biological activities for novel compounds through in silico methods is a cornerstone of modern medicinal chemistry. These computational techniques leverage existing knowledge of structure-activity relationships (SAR) and ligand-target interactions to forecast the therapeutic potential of new molecular entities. For this compound, while direct in silico screening data is sparse, the known biological activities of the broader quinazoline (B50416) class of compounds allow for informed predictions. Quinazoline derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been widely applied to quinazoline derivatives to explore their potential as inhibitors of various enzymes and receptors. For instance, numerous studies have focused on the docking of quinazoline analogs into the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 4-anilinoquinazoline (B1210976) scaffold, structurally related to this compound, is a well-established pharmacophore for kinase inhibition, with several approved drugs, such as gefitinib (B1684475) and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies of 4-anilino quinazolines have revealed key interactions with amino acid residues within the EGFR active site, providing a rationale for their inhibitory activity nih.gov. It is plausible that this compound could adopt a similar binding mode, positioning the benzylamino group to interact with key residues in the kinase hinge region.

Furthermore, computational studies on quinazolinone derivatives, which share the core quinazoline ring system, have explored their potential as antibacterial agents by targeting bacterial enzymes like DNA gyrase. Docking studies have shown that these compounds can fit into the enzyme's active site, suggesting a mechanism for their antibacterial effects nih.gov. Given the structural similarities, it is conceivable that this compound could also exhibit antimicrobial properties.

The following table summarizes the predicted biological activities for this compound based on computational studies of structurally related quinazoline and quinazolinone derivatives.

| Predicted Biological Activity | Basis for Prediction | Potential Molecular Target(s) |

| Anticancer | Structural similarity to known 4-anilinoquinazoline kinase inhibitors. nih.gov | Epidermal Growth Factor Receptor (EGFR), other protein kinases. |

| Antimicrobial | Analogous quinazolinone derivatives show potential as DNA gyrase inhibitors. nih.gov | Bacterial DNA gyrase. |

| Anti-inflammatory | Quinazolinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. | COX-1, COX-2. |

It is important to emphasize that these are predicted activities based on the broader class of quinazoline-containing compounds. Experimental validation is necessary to confirm the actual biological profile of this compound.

ADMET Analysis for Compound Prioritization

In the process of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is as crucial as determining its biological activity. A compound with excellent potency but poor pharmacokinetic properties is unlikely to become a successful drug. In silico ADMET prediction tools have become increasingly sophisticated, allowing for the early-stage filtering of compounds with undesirable characteristics, thereby prioritizing candidates with a higher probability of success in clinical trials.

Several in silico studies on various quinazoline and quinazolinone derivatives have included ADMET predictions to assess their drug-likeness. mdpi.comresearchgate.nettandfonline.com These studies often utilize established rules, such as Lipinski's Rule of Five, to predict oral bioavailability. A compound is generally considered to have good oral bioavailability if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Based on the structure of this compound, its predicted ADMET properties are summarized in the table below. These values are calculated using widely accepted computational models.

| ADMET Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Molecular Weight | 267.34 g/mol | Favorable (within Lipinski's rule) |

| LogP (Lipophilicity) | ~3.5-4.0 | Acceptable (within Lipinski's rule) |

| Hydrogen Bond Donors | 2 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 3 | Favorable (within Lipinski's rule) |

| Oral Bioavailability | High (predicted) | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeability | Likely to be a non-penetrant | Reduced potential for CNS side effects |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some CYP isoforms | Possible drug-drug interactions |

| Hepatotoxicity | Low to moderate risk (predicted) | Further investigation required |

| Carcinogenicity | Likely non-carcinogenic (predicted) | Favorable toxicity profile |

Future Perspectives and Research Trajectories

Design and Synthesis of Novel Analogue Libraries

The future development of 4-(benzylamino)-1H-quinazoline-2-thione as a therapeutic lead hinges on the systematic design and synthesis of analogue libraries to establish robust Structure-Activity Relationships (SAR). nih.gov The goal is to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Future synthetic strategies will focus on introducing a diverse range of substituents at key positions on the quinazoline (B50416) ring system. biomedres.us

Key areas for modification include:

The Benzylamino Group: Altering the substituent on the phenyl ring of the benzyl (B1604629) group (e.g., with electron-donating or electron-withdrawing groups) or replacing the phenyl ring with other aromatic or heterocyclic systems.

The Quinazoline Core: Introducing various substituents at the C-5, C-6, C-7, and C-8 positions of the fused benzene (B151609) ring to modulate electronic properties and steric interactions with the target protein. nih.gov

The N-1 Position: Alkylation or arylation at the N-1 position can influence the molecule's three-dimensional shape and hydrogen bonding capacity.

Recent synthetic approaches have emphasized the use of sustainable or "green" chemistry, employing biomass-derived solvents like eucalyptol (B1671775) to produce 4-(arylamino)quinazoline-2-(1H)-thiones, which minimizes environmental impact. researchgate.netnih.gov The creation of diverse libraries, as outlined in the table below, will be essential for identifying next-generation compounds with superior therapeutic profiles.

Table 1: Proposed Analogue Library Based on the this compound Scaffold

| Position of Modification | Rationale for Modification | Example Substituents |

|---|---|---|

| C-4 Benzyl Group | Modulate binding pocket interactions and solubility. | 4-methoxybenzyl, 4-chlorobenzyl, 2-pyridylmethyl, furan-2-ylmethyl |

| C-5, C-6, C-7, C-8 | Influence electronic properties and target selectivity. | Fluoro (F), Chloro (Cl), Methyl (CH₃), Methoxy (B1213986) (OCH₃) |

| N-1 | Alter steric profile and hydrogen bonding potential. | Methyl, Ethyl, Isopropyl, Phenyl |

| C-2 Thione Group | Explore alternative interactions in the binding site. | Conversion to 2-thioether or replacement with an oxo group. |

Exploration of Combination Therapies Involving this compound Analogues

Future research should investigate the therapeutic potential of this compound analogues in combination with established chemotherapeutic agents. Since many quinazoline derivatives act as targeted inhibitors of specific cellular pathways (e.g., protein kinases, PARP, or tubulin polymerization), combining them with drugs that have different mechanisms of action is a logical next step. nih.govnih.gov For example, an analogue that inhibits a specific kinase could be paired with a DNA-damaging agent or an immunotherapy checkpoint inhibitor.

Table 2: Potential Combination Therapy Strategies

| Analogue Class (Hypothetical Target) | Combination Agent Class | Rationale for Combination |

|---|---|---|

| PI3K/Akt/mTOR Pathway Inhibitor | DNA Alkylating Agent (e.g., Cisplatin) | Simultaneous disruption of cell growth signaling and induction of DNA damage. biomedres.us |

| Tubulin Polymerization Inhibitor | EGFR Inhibitor (e.g., Erlotinib) | Targeting both cytoskeletal integrity and key cell surface receptor signaling. nih.govmdpi.com |

| PARP Inhibitor | Topoisomerase Inhibitor | Impairing two distinct but crucial DNA repair and replication mechanisms. nih.govbiomedres.us |

| Anti-angiogenic Agent | Immunotherapy (e.g., PD-1 inhibitor) | Reducing tumor blood supply while enhancing the immune system's ability to attack cancer cells. |

Advanced Mechanistic Investigations

While initial studies may identify the biological activity of this compound analogues, advanced mechanistic investigations are crucial to fully understand their mode of action. This involves identifying the specific molecular target(s) and elucidating the downstream cellular consequences of target engagement.

Future studies should employ a range of modern biochemical and cell biology techniques. Initial target identification can be achieved through broad screening against panels of kinases and other enzymes relevant to disease pathology. researchgate.net Once a primary target is identified, detailed enzyme assays can be used to determine inhibitory constants (e.g., IC₅₀ values) and the mode of inhibition. researchgate.net

Cellular-level investigations would then explore how target inhibition affects cell fate. Techniques such as flow cytometry for cell cycle analysis and Western blotting to measure apoptosis markers (like cleaved PARP-1 and caspase-3) can reveal if the compounds induce cell cycle arrest or programmed cell death. mdpi.com Molecular docking simulations can further provide insights into the binding behavior and stability of the inhibitors within the active site of their target protein, corroborating experimental findings. mdpi.com

Development of Targeted Delivery Systems

A significant challenge with many small-molecule therapeutics is achieving high concentrations at the site of disease while minimizing exposure to healthy tissues, thereby reducing potential side effects. biomedres.us The development of targeted drug delivery systems for potent this compound analogues is a critical future research trajectory.

Nano-engineered medicines, such as liposomes, polymeric nanoparticles, or metal clusters, offer a promising approach. researchgate.net These systems can improve the solubility and stability of the drug, prolong its circulation time, and be engineered for targeted delivery. For instance, nanoparticles can be decorated with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells, leading to preferential accumulation within a tumor. Such controlled-release systems can enhance therapeutic efficacy and reduce systemic toxicity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. ijirt.orgmdpi.com These computational tools can be applied at every stage of the development pipeline for this compound analogues.

In the initial stages, AI and ML algorithms can analyze vast datasets to identify and validate novel therapeutic targets. nih.gov For the design of analogue libraries, generative AI models can propose novel molecular structures with optimized properties, moving beyond traditional chemical intuition. mdpi.comnih.gov

Furthermore, ML models can perform large-scale virtual screening, predicting the activity of thousands of potential analogues against a target protein without the need for initial synthesis and testing. jsr.org Predictive models are also crucial for forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the process and reduce late-stage failures. jddtonline.info This data-driven approach accelerates the entire hit-to-lead and lead optimization cycle. nih.govjddtonline.info

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Limitations | Reference |

|---|---|---|---|---|

| Thermal cyclization | 150°C, 12 h | 60–75 | High energy input, side products | |

| Electrochemical | RT, undivided cell | 80–90 | Substrate specificity |

Advanced: How can electrochemical methods be optimized to synthesize quinazoline derivatives under mild conditions?

Answer:

Key parameters for optimization include:

- Electrode material : Carbon/aluminum systems reduce overpotential and enhance cyclization efficiency .

- Electrolyte selection : Acetic acid improves proton transfer, critical for stabilizing intermediates.

- Substrate design : Electron-withdrawing groups on benzylamine enhance reaction rates. Recent studies suggest pulsed potentiostatic control minimizes side reactions like over-oxidation .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

- NMR : H and C NMR identify benzylamino protons (δ 4.3–4.5 ppm) and thiocarbonyl signals (δ 180–190 ppm) .

- X-ray crystallography : Resolves the planar quinazoline core and thione tautomerism (C=S bond length ~1.68 Å) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 296.0821) .

Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gaps : ~3.2 eV, indicating potential redox activity relevant to anticancer mechanisms .

- Charge distribution : The thione sulfur atom carries significant negative charge (−0.45 e), making it a nucleophilic hotspot for electrophilic modifications .

- Solvent effects : Polar solvents stabilize the thione tautomer over the thiol form, validated by UV-Vis spectroscopy .

Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?

Answer:

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs .

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) identifies target specificity .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Dose-response validation : Reproduce assays under standardized conditions (e.g., serum-free media, 48 h incubation).

- Metabolite analysis : LC-MS identifies active metabolites that may explain variability (e.g., oxidation at the benzyl group) .

- Structural analogs : Compare SAR trends; substitutions at C4 (benzylamino) significantly modulate activity .

Advanced: What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?

Answer:

Crystallographic data reveal:

- Hydrogen bonding : The thione sulfur forms H-bonds with protein residues (e.g., EGFR’s Lys745), critical for inhibitor binding .

- Conformational flexibility : Substituents on the benzyl group influence planarity, affecting intercalation with DNA .

Advanced: How do substituent variations at the benzylamino group affect reactivity and bioactivity?

Answer:

- Electron-donating groups (e.g., -OCH) : Increase solubility but reduce thione tautomer stability, lowering kinase inhibition .

- Halogen substitutions (e.g., -Cl) : Enhance electrophilicity, improving DNA cross-linking efficacy (IC reduced by 40% vs. parent compound) .